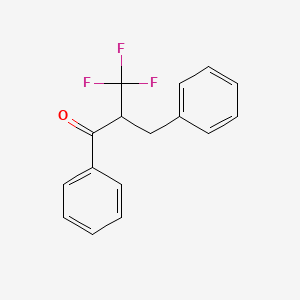![molecular formula C22H20Br2O2 B12530187 Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- CAS No. 683248-48-8](/img/structure/B12530187.png)
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzène, 1,2-bis[[4-(bromométhyl)phénoxy]méthyl]- est un composé organique à la structure complexe. Il se caractérise par la présence de groupes bromométhyles liés à un cycle benzénique par des liaisons phénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Benzène, 1,2-bis[[4-(bromométhyl)phénoxy]méthyl]- implique généralement la réaction du 1,2-dihydroxybenzène avec le 4-(bromométhyl)phénol en présence d’une base. La réaction se déroule par la formation d’une liaison éther entre le phénol et le cycle benzénique. Les conditions de réaction comprennent souvent l’utilisation de solvants tels que le dichlorométhane ou le toluène et d’une base comme le carbonate de potassium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L’approche générale impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Benzène, 1,2-bis[[4-(bromométhyl)phénoxy]méthyl]- peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes bromométhyles peuvent participer à des réactions de substitution nucléophile, où les atomes de brome sont remplacés par d’autres nucléophiles.
Réactions d’oxydation : Le composé peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réactions de réduction : La réduction des groupes bromométhyles peut conduire à la formation de groupes méthyles.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l’hydroxyde de sodium ou l’hydroxyde de potassium dans des solvants polaires comme l’éthanol ou l’eau.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou de l’hydrure de lithium et d’aluminium.
Produits principaux
Substitution : Les produits comprennent des éthers, des alcools ou des amines en fonction du nucléophile utilisé.
Oxydation : Les produits comprennent des aldéhydes et des acides carboxyliques.
Réduction : Les produits comprennent des dérivés méthyles du composé d’origine.
Applications De Recherche Scientifique
Benzène, 1,2-bis[[4-(bromométhyl)phénoxy]méthyl]- a plusieurs applications en recherche scientifique :
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux :
Études biologiques : Investigé pour ses interactions potentielles avec les molécules biologiques et ses effets sur les processus cellulaires.
Chimie médicinale : Exploré pour son potentiel comme bloc de construction dans la synthèse de composés pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action de Benzène, 1,2-bis[[4-(bromométhyl)phénoxy]méthyl]- implique sa capacité à subir diverses réactions chimiques en raison de la présence de groupes bromométhyles réactifs. Ces groupes peuvent interagir avec les nucléophiles, conduisant à la formation de nouvelles liaisons chimiques. Les interactions du composé avec les molécules biologiques peuvent impliquer des mécanismes similaires, où il peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les acides nucléiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzène, 1,2-bis(bromométhyl)- : Structure similaire mais sans liaisons phénoxy.
1,4-Bis(bromométhyl)benzène : Groupes bromométhyles similaires mais modèle de substitution différent sur le cycle benzénique.
2,5-Bis(bromométhyl)-1-méthoxy-4-(2-éthylhexyloxy)benzène : Contient des groupes fonctionnels supplémentaires qui modifient sa réactivité et ses applications.
Unicité
Benzène, 1,2-bis[[4-(bromométhyl)phénoxy]méthyl]- est unique en raison de la présence à la fois de groupes bromométhyles et de groupes phénoxy, qui offrent une combinaison de réactivité et de complexité structurelle. Cela en fait un composé polyvalent pour diverses applications en synthèse organique et en science des matériaux.
Propriétés
Numéro CAS |
683248-48-8 |
|---|---|
Formule moléculaire |
C22H20Br2O2 |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
1,2-bis[[4-(bromomethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C22H20Br2O2/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-12H,13-16H2 |
Clé InChI |
DHOLYCORLNLVHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)COC3=CC=C(C=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


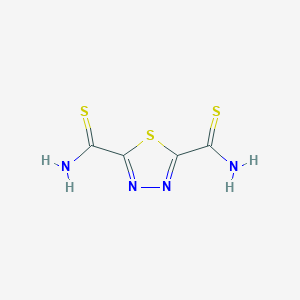
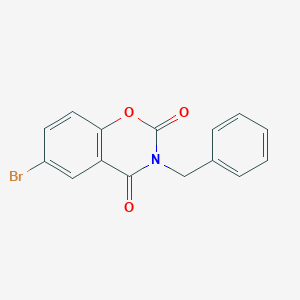
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
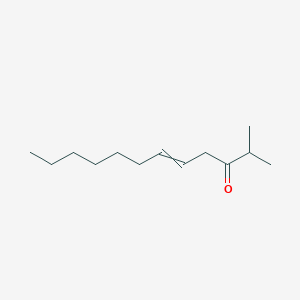
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
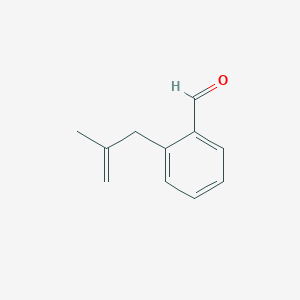
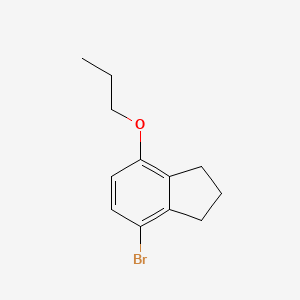
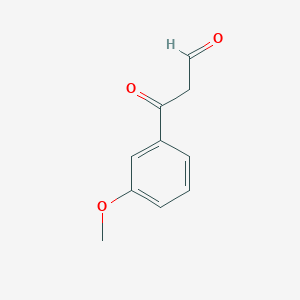

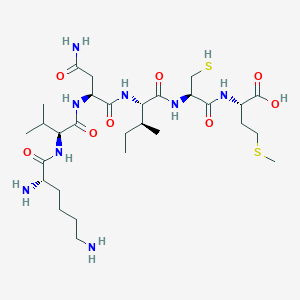
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
